molecular formula C9H14N2 B599911 2-Methyl-2-(pyridin-2-YL)propan-1-amine CAS No. 199296-39-4

2-Methyl-2-(pyridin-2-YL)propan-1-amine

Cat. No. B599911
CAS RN: 199296-39-4
M. Wt: 150.225
InChI Key: ZSYQWLPBBUBFLD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“2-Methyl-2-(pyridin-2-YL)propan-1-amine” is a chemical compound with the molecular formula C9H14N2 . It is a derivative of amine and can be used as a pharmaceutical intermediate .


Molecular Structure Analysis

The InChI code for “2-Methyl-2-(pyridin-2-YL)propan-1-amine” is 1S/C9H14N2/c1-9(2,7-10)8-5-3-4-6-11-8/h3-6H,7,10H2,1-2H3 . This indicates the presence of 9 carbon atoms, 14 hydrogen atoms, and 2 nitrogen atoms in the molecule.


Physical And Chemical Properties Analysis

The physical and chemical properties of “2-Methyl-2-(pyridin-2-YL)propan-1-amine” include a molecular weight of 150.22 . It is recommended to be stored in a dark place, under an inert atmosphere, at temperatures between 2-8°C . The boiling point is predicted to be 212.7±15.0 °C .

Scientific Research Applications

  • Transition Metal Complexes : A novel pentadentate amine/imine ligand, including 2-Methyl-2-(pyridin-2-yl)propane-1,3-diamine, has been used to form transition metal complexes with first-row metals like Ni, Fe, Zn, and Cu. These complexes exhibit varying coordination properties and could have implications in catalysis and material science (Schmidt, Wiedemann, & Grohmann, 2011).

  • Catalysts for Methoxycarbonylation : Certain palladium(II) complexes of (pyridyl)imine ligands, including derivatives of 2-Methyl-2-(pyridin-2-yl)propan-1-amine, have shown effectiveness as catalysts in the methoxycarbonylation of olefins. These catalysts can convert olefins into linear and branched esters (Zulu et al., 2020).

  • Ethylene Dimerization Catalysts : Some (imino)pyridine palladium(II) complexes, involving variations of 2-Methyl-2-(pyridin-2-yl)propan-1-amine, have been identified as selective catalysts for ethylene dimerization. These findings are significant in the field of polymer chemistry (Nyamato, Ojwach, & Akerman, 2015).

  • κ-Opioid Receptor Antagonist : A compound structurally related to 2-Methyl-2-(pyridin-2-yl)propan-1-amine, namely 2-Methyl-N-((2′-(pyrrolidin-1-ylsulfonyl)biphenyl-4-yl)methyl)propan-1-amine, has been studied as a high-affinity antagonist selective for κ-opioid receptors. This research has implications in the treatment of depression and addiction disorders (Grimwood et al., 2011).

  • Cadmium(II) Complexation : Research has shown the ability of a ligand derived from the condensation of 2-pyridinecarbaldehyde with N-(2- Aminoethyl)propane-1,3-diamine, a compound related to 2-Methyl-2-(pyridin-2-yl)propan-1-amine, to form a complex with Cadmium(II). This complex has potential applications in coordination chemistry and material science (Hakimi et al., 2013).

  • Asymmetric Reductive Amination : The compound has been used in the direct asymmetric reductive amination of various ketone substrates, including 2-acetyl-6-substituted pyridines. This process is significant in the synthesis of chiral primary amines with high enantioselectivity, which is crucial in pharmaceutical chemistry (Yamada, Azuma, & Yamano, 2021).

  • Ruthenium Carbene Catalysts : Research involving the synthesis and characterization of ruthenium complexes with ligands based on 2-Methyl-2-(pyridin-2-yl)propan-1-amine showed their efficiency as heterogeneous catalysts for olefin epoxidation. This is an important application in industrial chemistry (Dakkach et al., 2014).

Safety and Hazards

The compound is labeled with the signal word “Danger” and has hazard statements H302, H314, H315, H319, and H335 . These indicate that it is harmful if swallowed, causes severe skin burns and eye damage, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation .

properties

IUPAC Name

2-methyl-2-pyridin-2-ylpropan-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14N2/c1-9(2,7-10)8-5-3-4-6-11-8/h3-6H,7,10H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZSYQWLPBBUBFLD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(CN)C1=CC=CC=N1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60652761
Record name 2-Methyl-2-(pyridin-2-yl)propan-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60652761
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

150.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Methyl-2-(pyridin-2-YL)propan-1-amine

CAS RN

199296-39-4
Record name β,β-Dimethyl-2-pyridineethanamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=199296-39-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Methyl-2-(pyridin-2-yl)propan-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60652761
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-methyl-2-(pyridin-2-yl)propan-1-amine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

To a solution of 2-methyl-2-(2-pyridyl)-propionitrile (1.018 g, 6.97 mmol) in 25 mL of anhydrous diethyl ether under a blanket of Argon was added LiAlH4 (0.538 g, 14.17 mmol) portionwise. After 1 h the reaction was quenched with the addition of water (1 mL), NaOH (1.0 mL, 1N), water (8 mL) then diethyl ether (20 mL) and let stir for 10 h. The solution was filtered through a plug of celite and washed with diethyl ether:MeOH (1:1) (200 mL). The filtrate was concentrated in vacuo and the residue was purified by flash column chromatography (30×150 mm column of SiO2, CH2Cl2 /CH2Cl2 saturated with NH3 /MeOH gradient elution 60:39:1 to 60:38:2 to 60:37:3) to give the title compound as a resin:
Quantity
1.018 g
Type
reactant
Reaction Step One
Quantity
0.538 g
Type
reactant
Reaction Step One
Quantity
25 mL
Type
solvent
Reaction Step One

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.